molecular formula C24H20FN3O3S2 B2861597 5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-86-6

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2861597
CAS No.: 670273-86-6
M. Wt: 481.56
InChI Key: SLPSKOJWPWHTRT-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as a fluorophenyl group, a morpholino-oxoethylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thieno[2,3-d]pyrimidine core.

    Attachment of the Morpholino-Oxoethylthio Group: This step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with a morpholine derivative and an appropriate thiol reagent under mild conditions.

    Addition of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: It is used as a tool compound to study biological pathways and processes.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure with a chlorine substituent instead of fluorine.

    5-(4-bromophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure with a bromine substituent instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to its chloro- and bromo-substituted analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c25-17-8-6-16(7-9-17)19-14-32-22-21(19)23(30)28(18-4-2-1-3-5-18)24(26-22)33-15-20(29)27-10-12-31-13-11-27/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPSKOJWPWHTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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